molecular formula C12H12N6O2 B2776257 Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 326867-25-8

Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2776257
CAS No.: 326867-25-8
M. Wt: 272.268
InChI Key: RVDMSDFVRKXALC-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

The synthesis of Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the tetrazolo[1,5-a]pyrimidine core. Common synthetic routes include:

  • Condensation Reactions: : These reactions involve the condensation of pyridine derivatives with hydrazine and formamide to form the tetrazolo[1,5-a]pyrimidine core.

  • Cyclization Reactions: : Cyclization of intermediate compounds under acidic or basic conditions to form the desired heterocyclic structure.

  • Methylation: : Introduction of the methyl group at the appropriate position on the pyrimidine ring.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Catalysts and specific reaction conditions are carefully controlled to ensure the efficient formation of the target compound.

Chemical Reactions Analysis

Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles to replace functional groups on the compound.

Common reagents and conditions used in these reactions include strong acids or bases, heat, and specific catalysts. The major products formed from these reactions are typically derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : Investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Potential use in the development of new pharmaceuticals targeting various diseases.

  • Industry: : Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Indole Derivatives: : Known for their diverse biological activities and structural similarities.

  • Pyrimidine Derivatives: : Share the pyrimidine core but differ in substituents and functional groups.

  • Tetrazolo[1,5-a]pyrimidines: : Similar heterocyclic structures with varying substituents.

These compounds differ in their specific substituents, functional groups, and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-7-9(11(19)20-2)10(8-4-3-5-13-6-8)18-12(14-7)15-16-17-18/h3-6,10H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDMSDFVRKXALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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